molecular formula C17H16N2O2S2 B2809332 (8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one CAS No. 866008-39-1

(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one

Cat. No.: B2809332
CAS No.: 866008-39-1
M. Wt: 344.45
InChI Key: TWFWBDZOSUZZIY-JXAWBTAJSA-N
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Description

The compound “(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one” is a complex polycyclic molecule featuring a fused tetracyclic scaffold with sulfur (dithia) and nitrogen (aza) heteroatoms. Its structure includes an ethoxyimino substituent at position 8 and a ketone group at position 17. The stereochemistry (8E) and ring junctions (e.g., 03,7 and 012,17) contribute to its unique three-dimensional conformation, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-21-18-14-10-23-17-12-6-4-3-5-11(12)16(20)19(17)9-15-13(14)7-8-22-15/h3-8,17H,2,9-10H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWBDZOSUZZIY-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\1/CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the ethoxyimino and dithia groups. Common reagents used in these steps include ethyl iodide, sodium ethoxide, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyimino group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetracyclic Compounds

Compound Name Key Substituents/Features Molecular Weight (g/mol) Reference
(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one Ethoxyimino, dithia, aza, ketone Not reported Target
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Methoxyphenyl, dithia, aza, ketone Not reported
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) Hydroxyphenyl, dithia, aza, ketone Not reported
14-Ethoxy-4,6,9-trimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5,11-trione Ethoxy, methyl, dioxa, diaza, trione Not reported
8-[3-(diethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one Diethylamino, phenyl, thia, triaza, ketone 467.04 (synonym)

Key Observations :

Heteroatom Composition : The target compound’s 4,10-dithia-1-aza configuration contrasts with analogs like IIi/IIj (3,7-dithia-5-aza) and the triazatetracyclo derivative in . Sulfur atoms enhance lipophilicity and may influence redox activity.

Substituent Effects: The ethoxyimino group (target) vs. methoxy/hydroxyphenyl (IIi/IIj) alters electronic properties and hydrogen-bonding capacity.

Table 2: Property Comparison Based on Analogous Compounds

Property Target Compound (Inferred) Strobilurin Analogs (e.g., Azoxystrobin) IIi/IIj Derivatives
Solubility Low (lipophilic backbone) Moderate (polar functional groups) Low (non-polar substituents)
Toxicity (Neurotoxicity) Not reported Mitochondrial Complex III inhibition Not reported
Metabolic Stability Likely high (ethoxyimino) Variable (depends on substituents) Hydroxyphenyl (IIj) may undergo glucuronidation
3D Similarity (Tanimoto) N/A High similarity to strobilurins Moderate (structural divergence)

Key Findings :

  • Strobilurin Comparison: The target’s ethoxyimino group resembles strobilurin fungicides (e.g., azoxystrobin), which inhibit mitochondrial Complex III . However, the dithia-aza scaffold may reduce off-target neurotoxicity compared to strobilurins.
  • Spectral Data : Analogs like IIi/IIj were characterized via NMR and UV spectroscopy, suggesting similar methodologies could elucidate the target compound’s structure .

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